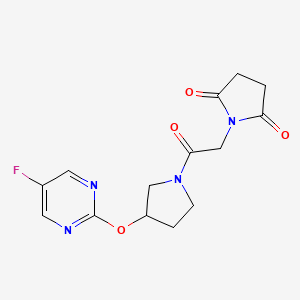
1-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C14H15FN4O4 and its molecular weight is 322.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound with potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolidine rings : Contributing to the compound's stability and biological activity.
- Fluoropyrimidine moiety : Known for its role in nucleic acid synthesis and function.
- Dione functional groups : Implicated in various biochemical interactions.
The molecular formula is C13H14F1N3O4, with a molecular weight of approximately 289.26 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The fluoropyrimidine component may inhibit enzymes involved in nucleotide metabolism, similar to 5-Fluorouracil, which is known for its anticancer properties.
- Modulation of Protein Interactions : The pyrrolidine ring enhances binding affinity to target proteins, potentially affecting signaling pathways critical for cell proliferation and survival.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism appears to involve inhibition of essential bacterial enzymes, leading to disrupted cell wall synthesis .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Pyrrolidine-2,3-dione | Dione structure | Antimicrobial |
| This compound | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects on cancer cell lines at micromolar concentrations. The ID50 values indicate effective inhibition comparable to established chemotherapeutics .
- Mechanistic Insights : A study focused on the interaction between the compound and PD-L1/PD-1 pathways revealed that it could enhance immune response against tumors by blocking these inhibitory signals .
- Toxicity Assessments : Toxicological evaluations indicate that while the compound is effective at low concentrations, higher doses may induce cytotoxic effects on normal cells. This necessitates careful dosage optimization in therapeutic applications .
Properties
IUPAC Name |
1-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O4/c15-9-5-16-14(17-6-9)23-10-3-4-18(7-10)13(22)8-19-11(20)1-2-12(19)21/h5-6,10H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDVVILMFLIAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














